molecular formula C9H11NO2 B1361541 n-Benzyl-2-hydroxyacetamide CAS No. 19340-77-3

n-Benzyl-2-hydroxyacetamide

Cat. No. B1361541
CAS RN: 19340-77-3
M. Wt: 165.19 g/mol
InChI Key: GUDMTEGDXVJZEE-UHFFFAOYSA-N
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Description

N-Benzyl-2-hydroxyacetamide is a chemical compound with the molecular formula C9H11NO2 . It has an average mass of 165.189 Da and a monoisotopic mass of 165.078979 Da .


Synthesis Analysis

The synthesis of n-Benzyl-2-hydroxyacetamide and its derivatives has been studied in the context of anticonvulsant agents . The molecular structures were drawn with the help of ACD Chemsketch, and the structures were validated and optimized .


Molecular Structure Analysis

The molecular structure of n-Benzyl-2-hydroxyacetamide is represented by the formula C9H11NO2 . It has been used in proteomics research .


Chemical Reactions Analysis

N-Benzyl-2-hydroxyacetamide has been studied in the context of inhibitory activities of some α_substituted acetamido-N-benzylacetamide as anticonvulsant agents . The docking analysis revealed that all the compounds have better binding scores than the commercially sold antiepileptic drug vigabatrin .


Physical And Chemical Properties Analysis

N-Benzyl-2-hydroxyacetamide has a molecular weight of 165.19 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found on chemical databases .

Scientific Research Applications

Synthesis and Characterization

  • N-Benzyl-2-hydroxyacetamide has been involved in the synthesis of various compounds. It has been used in the preparation of photographic elements and heterocyclic compounds. Its synthesis has been characterized by various spectroscopic methods (Zamudio Rivera, Carrillo, & Mancilla, 2000).

Electrochemical Synthesis

Crystal Structure Analysis

  • The crystal structure of N-phenyl-2-hydroxyacetamide, a related compound, has been analyzed, revealing insights into its molecular geometry and hydrogen-bonding arrangements (Perpétuo & Janczak, 2009).

Potential in Anticonvulsant Therapy

  • Certain derivatives of 2-hydroxyacetamide, like 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, have been studied for their anticonvulsant properties. Their stereochemical properties have been compared to phenytoin, a known anticonvulsant, to understand their potential efficacy (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Anticancer Potential

  • A derivative, 2-benzhydrylsulfinyl-n-hydroxyacetamide-Na, extracted from figs, has shown promising results as an anticancer agent. It was observed to induce apoptosis in cancer cell lines via the P53 and caspase-8 pathway (AL-Salman et al., 2020).

Thermal Degradation Behavior

  • The thermal degradation of polymers containing side chain amide groups, such as N-benzyl-2-hydroxyacetamide, has been studied. This research provides insight into the stability and degradation patterns of these polymers (Coskun, Erol, Coskun, & Demirelli, 2002).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Safety Data Sheets (SDS) of n-Benzyl-2-hydroxyacetamide .

properties

IUPAC Name

N-benzyl-2-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-7-9(12)10-6-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDMTEGDXVJZEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10282572
Record name n-benzyl-2-hydroxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10282572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Benzyl-2-hydroxyacetamide

CAS RN

19340-77-3
Record name NSC26565
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26565
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-benzyl-2-hydroxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10282572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The procedure of 84A was followed with methyl2-hydroxyethanoate (8 g) and benzylamine (10 ml in 30 ml H2O). After one hour material precipitated out of solution. The mixture was stirred overnight, and the solid recovered by filtration to provide 4.12 g of white solid. The solvent was removed from the filtrate by vacuum to provide 4.71 g of material The solid and filtrate were combined and passed over a silica column eluting with a gradient of ethyl acetate to ethyl acetate/methanol (v:v, 1:1). Removal of solvent provided 8 g of white crystal product.
[Compound]
Name
84A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
U Abdulfatai, S Uba, BA Umar, MT Ibrahim - SN Applied Sciences, 2019 - Springer
… binding score of − 13.8 kcal/mol) than the commercially sold antiepileptic drug vigabatrin (− 4.4 kcal/mol) but with the exception of ligands 2-acetamido-N-benzyl-2-hydroxyacetamide …
Number of citations: 19 link.springer.com
C Zhan, J Jia, B Yang, A Huang, Y Liu, C Ma - RSC advances, 2012 - pubs.rsc.org
… In our preliminary experiments, 1,4-difluoro-2-nitrobenzene 1b and N-benzyl-2-hydroxyacetamide 2k were chosen as model substrates for the optimization of the reaction conditions …
Number of citations: 12 pubs.rsc.org
S Xia, LY Wang, H Zuo, ZB Li - Current Organic Synthesis, 2013 - ingentaconnect.com
… Furthermore, Zhan and coworkers [9] showed that substituted benzene 7 reacted with N-benzyl-2-hydroxyacetamide (8) to give the 4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one (9), as …
Number of citations: 16 www.ingentaconnect.com
R Gupta, S Sharma, R Singh, RA Vishwakarma… - Pharmaceuticals, 2022 - mdpi.com
… et al. from Ministerio de Educacion developed another eco-friendly, economical method for the synthesis of Benznidazole 2 (Scheme 2, route B), where N-benzyl-2-hydroxyacetamide …
Number of citations: 12 www.mdpi.com
J Caburet, B Boucherle, S Bourdillon… - European Journal of …, 2022 - Elsevier
Hydrolysis of β-lactam drugs, a major class of antibiotics, by serine or metallo-β-lactamases (SBL or MBL) is one of the main mechanisms for antibiotic resistance. New Delhi Metallo-β-…
Number of citations: 5 www.sciencedirect.com

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